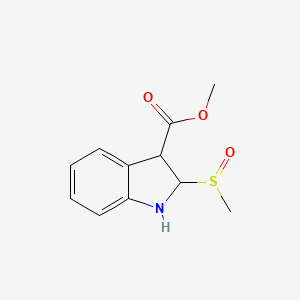

Brassicanate A sulfoxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

239.29 g/mol |

IUPAC Name |

methyl 2-methylsulfinyl-2,3-dihydro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H13NO3S/c1-15-11(13)9-7-5-3-4-6-8(7)12-10(9)16(2)14/h3-6,9-10,12H,1-2H3 |

InChI Key |

UXRVFZJXVIOHLU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(NC2=CC=CC=C12)S(=O)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Brassicanate a Sulfoxide

Precursor Compounds and Proposed Biosynthetic Routes

The biosynthesis of Brassicanate A sulfoxide (B87167) is understood to originate from primary metabolites, specifically the amino acid L-tryptophan, which serves as the precursor for the indole (B1671886) core. This is a common starting point for many indole-containing secondary metabolites in plants, including indole glucosinolates. researchgate.netmdpi.com The sulfur atom is incorporated from the plant's sulfur assimilation pathway, likely via the amino acid cysteine.

While the exact biosynthetic sequence is a subject of ongoing research, a plausible route involves the following key stages:

Modification of L-tryptophan: The indole ring of tryptophan undergoes enzymatic modifications to form an indole-containing intermediate.

Sulfur Incorporation: A sulfur-containing group, likely derived from cysteine, is attached to the indole intermediate. This process may be catalyzed by enzymes that form C-S bonds. researchgate.net

Sulfoxidation: The resulting sulfide (B99878) compound is then oxidized to form the characteristic sulfoxide group. This final step is crucial for the formation of Brassicanate A sulfoxide and is analogous to the biosynthesis of other naturally occurring sulfoxides like alliin (B105686) in garlic, where a flavin-containing monooxygenase performs the oxidation. wikipedia.orgnih.gov

Role of Key Enzymes in Sulfur and Indole Metabolism

The synthesis of this compound from its precursors is a multi-step process requiring a variety of specific enzymes. The key enzyme families implicated in its formation are central to both indole and sulfur metabolism.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are vital for the oxidative transformations required to produce many secondary metabolites. In the context of indole alkaloids, CYPs are responsible for modifying the tryptophan-derived core structure, a critical step in the biosynthesis of indole glucosinolates and likely this compound as well. researchgate.net

Oxidoreductases/Monooxygenases: The conversion of a sulfide precursor to a sulfoxide is an oxidation reaction. wikipedia.org Flavin-containing monooxygenases (FMOs) are known to catalyze the S-oxidation of S-allyl-L-cysteine in the biosynthesis of alliin (a cysteine sulfoxide) in Allium species. nih.gov It is highly probable that a similar enzyme is responsible for the final sulfoxidation step in the formation of this compound.

Transferases: Enzymes that catalyze the transfer of functional groups are likely involved in attaching the sulfur-containing moiety to the indole intermediate.

Table 1: Proposed Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Role in Biosynthesis | Common Substrate Type |

|---|---|---|

| Cytochrome P450s | Modification of the indole ring system | Tryptophan-derived intermediates |

| Flavin-containing Monooxygenases (FMOs) | Oxidation of the sulfide precursor to a sulfoxide | Sulfur-containing indole intermediate |

| Glutathione (B108866) S-transferases (GSTs) | Conjugation of sulfur moiety to indole core | Indole intermediate, Glutathione |

| C-S Lyases | Cleavage of intermediates | Cysteine conjugates |

Interrelationships with the Glucosinolate-Myrosinase System

Plants in the order Brassicales, including Brassica species, are characterized by a unique chemical defense mechanism known as the glucosinolate-myrosinase system. frontiersin.orgnih.gov Glucosinolates are sulfur-containing compounds derived from amino acids, which are stored separately from the enzyme myrosinase within the plant cell. nih.govresearchgate.net When plant tissue is damaged by herbivores or pathogens, myrosinase comes into contact with glucosinolates, hydrolyzing them into a range of biologically active compounds, including isothiocyanates, nitriles, and thiocyanates. researchgate.netapsnet.org

The biosynthesis of this compound is closely related to this system:

Shared Precursors: Indole glucosinolates, a major class of these defense compounds, are derived from L-tryptophan, the same precursor proposed for this compound. mdpi.com

Parallel Pathways: this compound is considered a phytoalexin, a type of antimicrobial compound that is synthesized by plants in response to pathogen attack. Its production may run parallel to the induction of indole glucosinolates as part of a broader, integrated defense response, rather than being a direct hydrolysis product of the myrosinase reaction. The biosynthesis of both compound classes likely shares early enzymatic steps and regulatory controls. researchgate.net

Genetic and Environmental Regulation of Indolic Sulfur Metabolite Production

The production of indolic sulfur metabolites, including this compound and indole glucosinolates, is not static but is tightly controlled by a network of genetic and environmental factors. frontiersin.org This regulation allows the plant to optimize its defensive chemistry in response to specific threats and conditions.

Genetic Regulation: The entire network of sulfur metabolism is coordinately regulated at the genetic level. oup.com Transcription factors are key proteins that control the expression of biosynthetic genes. For instance, the transcription factor SLIM1 has been identified as a central regulator of the plant's response to sulfur availability, influencing both sulfate (B86663) uptake and the biosynthesis of sulfur-containing secondary metabolites. oup.com Specific transcription factors are also known to stimulate the biosynthesis of indole glucosinolates. oup.com

Environmental Factors: A variety of environmental cues can significantly alter the production of these compounds.

Biotic Stress: Attack by pathogens or insect herbivory is a potent inducer of indole-derived metabolites, often leading to a selective increase in these compounds as part of a localized defense response. mdpi.com

Nutrient Availability: The levels of sulfur and nitrogen in the soil directly impact the plant's ability to synthesize these molecules. Sulfur limitation can reduce the production of some sulfur-containing compounds, while nitrogen levels also play a modulatory role. mdpi.com

Physical Factors: Abiotic factors such as high-intensity light and cooler temperatures have been shown to increase the accumulation of indole glucosinolates, suggesting that the biosynthesis of related compounds like this compound may be similarly affected. mdpi.comfrontiersin.org

Table 2: Factors Regulating Indolic Sulfur Metabolite Production

| Factor | Type | Effect on Production |

|---|---|---|

| Pathogen/Herbivore Attack | Biotic | Upregulation of biosynthesis |

| Sulfur (S) Availability | Environmental | Essential nutrient; limitation can decrease production |

| Nitrogen (N) Availability | Environmental | Modulates production levels |

| High-Intensity Light | Environmental | Can increase accumulation |

| Low Temperatures | Environmental | Can increase accumulation |

| Transcription Factors (e.g., SLIM1) | Genetic | Control the expression of biosynthetic genes |

Natural Occurrence and Distribution of Brassicanate a Sulfoxide

Brassicanate A sulfoxide (B87167) is a secondary metabolite uniquely synthesized by members of the cruciferous family (Brassicaceae). mdpi.comresearchgate.net Its presence is a distinguishing characteristic of this plant family, setting it apart from other plant groups.

Taxonomic Distribution within the Brassicaceae Family

The occurrence of Brassicanate A sulfoxide has been confirmed in several economically important species within the Brassicaceae family. It was initially isolated from radishes (Raphanus sativus) and has since been identified as a metabolite in broccoli (Brassica oleracea). researchgate.netmdpi.comresearchgate.net Research indicates that this compound is exclusive to cruciferous plants, highlighting a specific taxonomic distribution. mdpi.comresearchgate.net

Table 1: Documented Occurrence of this compound in the Brassicaceae Family

| Family | Genus | Species | Common Name | Reference |

|---|---|---|---|---|

| Brassicaceae | Brassica | oleracea | Broccoli | mdpi.com |

Intra-plant Distribution and Organ-Specific Accumulation

Within the plant, this compound is classified as a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized in response to stress. openagrar.decore.ac.uk Phytoalexins are typically produced at the site of pathogen attack or other stressors like UV light. openagrar.de For example, related phytoalexins in the Brassicaceae family have been found to accumulate in the roots upon elicitation. openagrar.de While specific quantitative data on the organ-level accumulation of this compound is limited, its nature as a phytoalexin suggests that its concentration is highest in tissues directly responding to biotic or abiotic challenges.

Ecological Roles in Plant-Plant and Plant-Pathogen Interactions

This compound plays a crucial role in the defense mechanisms of the plants that produce it, exhibiting significant allelopathic and antimicrobial activities.

Plant-Plant Interactions: The compound demonstrates strong herbicidal, or allelopathic, effects. mdpi.com It can inhibit the growth of other competing plants, a phenomenon observed in its effects on various weed species. mdpi.comresearchgate.net Laboratory and field observations have noted that residues of Brassica oleracea, which contains this compound, can significantly reduce the frequency and biomass of weeds. researchgate.net

The mechanism behind its herbicidal activity is multifaceted. Research has shown that this compound can bind to and inhibit several crucial enzymes in target plants. mdpi.com These include enzymes essential for amino acid biosynthesis, such as dihydroxyacid dehydratase (DHAD) and acetolactate synthase (ALS). mdpi.com Furthermore, it has been found to interact with the photosystem II D1 protein, a key component of photosynthesis, thereby suppressing weed growth. nih.govmdpi.com It also affects plant growth regulation by binding to proteins like the transport inhibitor response 1 (TIR1), an auxin receptor protein. mdpi.com

Table 2: Documented Allelopathic Effects of this compound on Various Plant Species

| Target Plant Species | Common Name | Effect | Reference |

|---|---|---|---|

| Lactuca sativa Linn. | Lettuce | Inhibition of germination and growth | mdpi.comresearchgate.net |

| Panicum miliaceum | Proso Millet | Inhibition of germination and growth | mdpi.com |

Plant-Pathogen Interactions: As a phytoalexin, this compound is a key component of the plant's induced defense system against pathogens. openagrar.decore.ac.uk Phytoalexins are produced to combat infections, particularly from fungi. researchgate.net The production of these sulfur-containing indole (B1671886) alkaloids is a response to biotic stress, helping the plant to resist invasion from pathogens such as Alternaria brassicicola, a major fungal pathogen affecting Brassicaceae crops. researchgate.net The presence of such compounds is crucial for protecting the plant from disease. researchgate.net

Molecular Mechanisms of Action of Brassicanate a Sulfoxide in Biological Systems

Inhibition of Photosystem II (PSII) D1 Protein Activity

Brassicanate A sulfoxide (B87167) has been identified as an inhibitor of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. mdpi.com Its inhibitory action is centered on the D1 protein (also known as PSBD1), a core component of the PSII reaction center. mdpi.comdntb.gov.ua

Structural Basis of Ligand-Protein Interactions

The inhibitory effect of brassicanate A sulfoxide on the D1 protein is facilitated by specific molecular interactions, primarily hydrogen bonding and hydrophobic interactions. mdpi.com The oxygen atom of the sulfoxide group in this compound forms hydrogen bonds with the amino acid residues His-214 and Phe-261 within the active cavity of the D1 protein. mdpi.comdntb.gov.ua His-214 is a particularly significant target as it is also a key residue for the binding of plastoquinone (B1678516), a vital electron carrier in the photosynthetic process. mdpi.com

In addition to hydrogen bonds, this compound engages in hydrophobic interactions with several hydrophobic amino acid residues in the D1 protein. mdpi.com These include Leu-210, Phe-257, Ile-259, Ala-260, and Phe-270. mdpi.com An H-π interaction has also been observed between the tertiary amine of this compound and the side-chain phenyl ring of Trp-253. mdpi.com These collective interactions contribute to the stable binding of the molecule within a hydrophobic groove of the D1 protein. mdpi.com

Computational Modeling of Binding Dynamics (Molecular Docking and Molecular Dynamics Simulations)

Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding mechanism of this compound to the D1 protein. mdpi.comresearchgate.net Molecular docking analyses have predicted a favorable binding affinity, with a calculated binding energy of -7.7 kcal/mol, indicating a stable conformation can be formed. mdpi.comresearchgate.net

Molecular dynamics simulations, conducted over a 50-nanosecond period, have shown that this compound remains stably bound to the D1 protein without dissociation. mdpi.com These simulations have further confirmed the consistent interaction with key amino acid residues like Leu-210, Trp-253, and Phe-270. mdpi.com The stability of the system during these simulations was confirmed by calculating the root mean square deviation (RMSD) values, which indicated that the system reached equilibrium. mdpi.com Biolayer interferometry experiments have further validated these computational findings, determining an affinity constant (KD) of 2.69 × 10⁻³ M for the interaction between this compound and the D1 protein. mdpi.comnih.gov

Interactive Table: Binding Interactions of this compound with PSII D1 Protein

| Interaction Type | Interacting Residues | Key Features |

|---|---|---|

| Hydrogen Bonding | His-214, Phe-261 | Formed by the sulfoxide group's oxygen atom. mdpi.comdntb.gov.ua |

| Hydrophobic Interactions | Leu-210, Phe-257, Ile-259, Ala-260, Phe-270 | Stabilizes binding within a hydrophobic groove. mdpi.com |

| H-π Interaction | Trp-253 | Occurs with the tertiary amine of the compound. mdpi.com |

Effects on Photosynthetic Electron Transport

By binding to the D1 protein, this compound competitively inhibits the binding of plastoquinone, the native electron acceptor. mdpi.com This disruption of the electron flow at the reducing side of PSII effectively blocks the photosynthetic electron transport chain. mdpi.comacs.org The inhibition of the D1 protein's function ultimately leads to a suppression of photosynthesis and contributes to the compound's herbicidal activity. mdpi.com This mechanism of action, targeting specific sites on the D1 protein, presents a potential avenue for developing new natural product-based herbicides. mdpi.com

Modulation of Essential Amino Acid Biosynthesis Pathways

In addition to its effects on photosynthesis, this compound also exerts its herbicidal activity by inhibiting the biosynthesis of essential branched-chain amino acids (BCAAs). mdpi.comlifeasible.com This is achieved through its interaction with key enzymes in these metabolic pathways. mdpi.com

Interaction with Dihydroxyacid Dehydratase (DHAD)

This compound has been shown to interact with and inhibit dihydroxyacid dehydratase (DHAD), the third enzyme in the BCAA biosynthesis pathway. mdpi.comnih.gov This enzyme is responsible for the dehydration of dihydroxy-isovalerate and dihydroxy-methylvalerate. nih.gov Molecular docking studies have predicted a stable binding interaction between this compound and DHAD, with a binding energy of -6.19 Kcal/mol. mdpi.com This interaction is stabilized by a hydrogen bond, indicating a high probability of stable complex formation. mdpi.com Experimental assays have confirmed that this compound reduces the activity of DHAD in plant seedlings. mdpi.com

Interaction with Acetolactate Synthase (ALS)

Another key target of this compound is acetolactate synthase (ALS), the first enzyme in the BCAA biosynthetic pathway. mdpi.comnih.gov ALS catalyzes the initial step in the synthesis of valine, leucine, and isoleucine. medchemexpress.com Molecular docking simulations have indicated that this compound can bind to ALS with a favorable binding energy of less than -5 Kcal/mol, suggesting a good binding affinity. mdpi.comnih.gov This binding is predicted to occur through hydrogen bonding. mdpi.com Subsequent enzymatic assays have demonstrated that treatment with this compound leads to a reduction in the activity of ALS in plant seedlings, confirming its inhibitory effect on this crucial enzyme. mdpi.com

Interactive Table: Inhibition of Amino Acid Biosynthesis Enzymes by this compound

| Enzyme | Pathway | Predicted Binding Energy (kcal/mol) | Experimental Effect |

|---|---|---|---|

| Dihydroxyacid Dehydratase (DHAD) | Branched-Chain Amino Acid Biosynthesis | -6.19 mdpi.com | Reduced activity in seedlings. mdpi.com |

| Acetolactate Synthase (ALS) | Branched-Chain Amino Acid Biosynthesis | < -5 mdpi.comnih.gov | Reduced activity in seedlings. mdpi.com |

Interference with Plant Growth Regulatory Pathways

This compound has been shown to interact with crucial protein families that regulate plant growth and development. researchgate.netnih.gov Molecular docking studies have provided insights into these interactions, suggesting a molecular basis for the compound's herbicidal activity. mdpi.com

The Pyrabactin Resistance 1 (PYR1)/PYR1-Like (PYL)/Regulatory Components of ABA Receptors (RCAR) family of proteins are key receptors for the plant hormone abscisic acid (ABA), which plays a central role in various developmental processes and stress responses. Molecular docking simulations have indicated that this compound can bind to PYL family proteins. researchgate.netnih.gov Specifically, studies have shown that this compound exhibits a binding energy of greater than -5 Kcal/mol when docked with the PLY2-HAB1 complex, suggesting a stable interaction. mdpi.com This interaction implies that this compound may interfere with ABA signaling pathways, thereby disrupting normal plant growth and development.

Transport Inhibitor Response 1 (TIR1) is an auxin receptor that plays a critical role in auxin-mediated gene expression and subsequent regulation of plant growth. mdpi.com Molecular docking studies have revealed that this compound can form a stable conformation with TIR1. mdpi.com The calculated molecular docking energy for the interaction between this compound and TIR1 was found to be -6.22 Kcal/mol, indicating a strong and stable binding affinity. mdpi.com This interaction is facilitated by the formation of hydrogen bonds. mdpi.com By binding to TIR1, this compound can potentially disrupt auxin signaling, leading to aberrant plant growth and development, which contributes to its herbicidal effects. mdpi.com

Allelopathic Effects on Plant Germination and Growth

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Brassica oleracea is known for its strong allelopathic effects on weeds. nih.govresearchgate.net this compound, as a secondary metabolite of this plant, has been identified as an active allelochemical. researchgate.net

Research has demonstrated the inhibitory effects of this compound on the germination and growth of various plant species. nih.gov Studies have evaluated its activity against the model plant Lactuca sativa Linn. (lettuce), the grass weed Panicum miliaceum (proso millet), and the broadleaf weed Chenopodium album (common lambsquarters). researchgate.netnih.gov The results consistently show that this compound significantly inhibits both root and stem elongation in these plants. researchgate.net These findings underscore the role of this compound in the allelopathic potential of Brassica oleracea and highlight its potential as a natural herbicide. researchgate.netnih.gov

Investigation of Multi-Target Mechanisms

The herbicidal activity of this compound is not limited to a single mode of action; instead, it appears to be a multi-target compound. mdpi.com Molecular docking predictions have shown that this compound can stably bind to several key enzymes involved in essential plant metabolic pathways, in addition to its interactions with plant growth regulatory proteins. researchgate.netnih.gov

These targets include enzymes crucial for amino acid biosynthesis, such as acetolactate synthase (ALS) and dihydroxyacid dehydratase (DHAD). lifeasible.comresearchgate.netmdpi.com Furthermore, it has been shown to interact with hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone and tocopherols. lifeasible.comresearchgate.netmdpi.com The ability of this compound to bind to multiple, structurally and functionally distinct protein targets suggests a complex mechanism of action that contributes to its potent herbicidal effects. mdpi.com This multi-target nature could be advantageous in the development of new herbicides, as it may reduce the likelihood of weeds developing resistance.

Analytical and Spectroscopic Methodologies for Research on Brassicanate a Sulfoxide

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is fundamental to the study of Brassicanate A sulfoxide (B87167), enabling its separation from complex natural extracts or synthetic reaction mixtures and the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration (RP-HPLC), is the primary method for the purification and analysis of Brassicanate A sulfoxide. The presence of the polar sulfoxide group and the indole (B1671886) N-H makes the compound well-suited for separation on nonpolar stationary phases.

The typical analytical workflow involves injecting a solubilized sample onto a C18 column. A gradient elution system, commonly employing a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is used to separate compounds based on their hydrophobicity. To improve peak shape and resolution, a small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of acidic and basic functional groups.

Compared to its non-oxidized precursor, Brassicanate A, the sulfoxide derivative is significantly more polar. Consequently, it exhibits a shorter retention time on a reverse-phase column under identical conditions. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, monitoring at wavelengths corresponding to the indole chromophore's absorbance maxima (around 220 nm and 280 nm). The purity of an isolated sample is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks at relevant wavelengths.

| Parameter | Condition/Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 20% B to 90% B over 25 minutes, followed by a 5-minute hold |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm (primary), 220 nm (secondary) |

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability. The high temperatures required for volatilization in the GC inlet can cause the sulfoxide and dithiocarbamate (B8719985) groups to decompose, leading to inaccurate results and a lack of a distinct molecular ion peak.

To overcome this limitation, a chemical derivatization step is required prior to GC-MS analysis. This process converts the non-volatile analyte into a more volatile and thermally stable derivative. For this compound, silylation is the most common approach. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are used to replace the active hydrogen atoms on the indole nitrogen and the dithiocarbamate nitrogen with trimethylsilyl (B98337) (TMS) groups.

The resulting di-TMS derivative is sufficiently volatile for GC analysis. Once separated on a capillary column (e.g., a nonpolar DB-5ms column), the eluting compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries or known standards. While powerful for identification, the multi-step nature of this method makes it less suitable for high-throughput quantitative analysis compared to LC-MS.

Advanced Spectroscopic Techniques for Structural Elucidation

Once this compound has been isolated and purified, its precise chemical structure must be confirmed. This is accomplished using a combination of advanced spectroscopic techniques that provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides unambiguous evidence of the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of distinct protons, their chemical environment, and their proximity to neighboring protons (via spin-spin coupling). Key signals for this compound include the aromatic protons of the indole ring, the labile N-H protons of the indole and dithiocarbamate groups, and the methyl protons adjacent to the sulfoxide. The electron-withdrawing sulfoxide group causes a significant downfield shift of the S-methyl protons compared to the corresponding sulfide (B99878) in Brassicanate A.

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Notable signals include the indole carbons, the thiocarbonyl carbon (C=S), and the S-methyl carbon.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the structural puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for definitive assignment of ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the dithiocarbamate side chain to the C3 position of the indole ring and confirming the location of the methyl group on the sulfoxide sulfur.

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity, J (Hz) |

|---|---|---|---|

| S(O)-CH₃ | 38.5 | 3.15 | s, 3H |

| C-2 | 125.8 | 7.85 | d, J = 2.5 |

| C-3 | 108.2 | - | - |

| C-3a | 128.5 | - | - |

| C-4 | 120.1 | 7.60 | d, J = 8.0 |

| C-5 | 122.5 | 7.18 | t, J = 7.5 |

| C-6 | 124.0 | 7.10 | t, J = 7.5 |

| C-7 | 112.5 | 7.45 | d, J = 8.0 |

| C-7a | 136.8 | - | - |

| C=S | 190.5 | - | - |

| Indole N-H | - | 11.50 | br s, 1H |

| Side Chain N-H | - | 10.80 | br s, 1H |

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is used to measure the exact mass of the molecular ion. The measured mass is compared to the theoretical mass calculated from the molecular formula (C₁₀H₁₀N₂OS₂), allowing for its unambiguous confirmation. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 239.03075.

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. In an MS/MS experiment, the precursor molecular ion is isolated and subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic product ions. The fragmentation pattern provides structural evidence that complements NMR data. Key fragmentation pathways for this compound include:

Neutral loss of methylsulfenic acid (CH₃SOH, 64 Da).

Cleavage of the S-S(O) bond.

Fragmentation of the indole ring structure.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 239.0 | 175.0 | CH₃SOH | Indole-3-isothiocyanate ion |

| 239.0 | 162.1 | C₂H₃NS | 1-Methyl-1H-indole-3-amine ion |

| 239.0 | 130.1 | C₂H₄NOS₂ | Indole-3-methanimine type ion |

Quantitative Analysis Approaches in Complex Biological Matrices

Quantifying the concentration of this compound in complex samples, such as plant extracts, cell cultures, or biological fluids, requires a highly sensitive and selective analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

The method relies on the principle of Multiple Reaction Monitoring (MRM). Following chromatographic separation by LC, the analyte enters the mass spectrometer. The first quadrupole (Q1) is set to isolate the precursor ion of this compound (e.g., [M+H]⁺ at m/z 239.0). This isolated ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to monitor for one or more specific, high-intensity product ions.

This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other co-eluting compounds in the matrix. Typically, at least two transitions are monitored: one for quantification (the "quantifier") and another for confirmation (the "qualifier"). The ratio of these two transitions must remain constant across standards and samples, providing an extra layer of confidence in the identification.

For accurate quantification, an internal standard (IS) is added to all samples and standards at a known concentration. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or ¹⁵N₂-Brassicanate A sulfoxide), as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement. The concentration of the analyte is determined by comparing the ratio of its peak area to the peak area of the IS against a calibration curve.

Biophysical Techniques for Ligand-Target Interaction Studies

Biolayer interferometry (BLI) is a label-free optical technique utilized to measure real-time macromolecular interactions, providing critical data on binding kinetics and affinity. harvard.eduglycoselect.comsartorius.com This method has been instrumental in validating the interaction between this compound and its biological targets. In a notable study, BLI was employed to quantify the binding affinity of this compound with the photosystem II D1 protein (PSBD1). mdpi.comnih.gov

The experimental setup involved immobilizing the recombinantly expressed PSBD1 protein, which contained a His-tag, onto an NTA sensor. mdpi.com this compound, diluted in a buffer solution, was then introduced as the analyte. mdpi.com The instrument, an Octet R8 system, monitored changes in the interference pattern of light reflected from the sensor tip as the analyte bound to and dissociated from the immobilized protein. mdpi.com This change in the thickness of the molecular layer at the sensor's surface is directly proportional to the extent of binding. harvard.edu

The analysis of these interactions revealed a binding phenomenon between this compound and PSBD1. mdpi.com The experiments yielded an affinity constant (K_D) of 2.69 × 10⁻³ M, which confirmed a stable, albeit moderately strong, binding interaction between the compound and the protein target. mdpi.comnih.govresearchgate.net This biophysical validation was crucial for corroborating the predictions made by in silico methods like molecular docking and dynamics simulations. mdpi.com

| Ligand | Target Protein | Affinity Constant (K_D) | Technique |

|---|---|---|---|

| This compound | Photosystem II D1 Protein (PSBD1) | 2.69 × 10⁻³ M | Biolayer Interferometry (BLI) |

In Silico Approaches for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method has been pivotal in identifying potential binding sites and modes of interaction for this compound with various herbicidal protein targets. researchgate.netnih.gov

In studies investigating its mechanism of action, molecular docking simulations predicted that this compound could stably bind to the photosystem II D1 protein (PSBD1). mdpi.com The docking analysis, performed using AutoDock, calculated a binding energy of -7.7 kcal/mol, indicating a stable conformation. mdpi.com The predicted binding mode showed that this compound forms two crucial hydrogen bonds within the active site of PSBD1, interacting with the amino acid residues Phe-261 and His-214. mdpi.comnih.govresearchgate.net Notably, His-214 is also a key residue for the binding of the natural ligand plastoquinone (B1678516), suggesting a competitive inhibition mechanism. mdpi.com

Further molecular docking studies explored the interaction of this compound with other potential herbicide targets. researchgate.netmdpi.com These predictions indicated that the compound could form stable complexes with multiple enzymes, including dihydroxyacid dehydratase (DHAD), hydroxymethylpyruvate dioxygenase (HPPD), and acetolactate synthase (ALS). researchgate.netnih.govmdpi.com It was also predicted to bind to plant growth-regulating targets like PYL family proteins and transport inhibitor response 1 (TIR1). researchgate.netnih.govmdpi.com Conversely, the binding energy with the D14-D3-ASK1 complex was high (61.67 Kcal/mol), suggesting an unstable and unfavorable interaction. mdpi.com These findings suggest that this compound may act as a multi-target compound. mdpi.com

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Stability |

|---|---|---|---|

| Photosystem II D1 Protein (PSBD1) | -7.7 | Phe-261, His-214 | Stable |

| Dihydroxyacid dehydratase (DHAD) | Not Specified | Not Specified | Stable |

| Hydroxymethylpyruvate dioxygenase (HPPD) | Not Specified | Not Specified | Stable |

| Acetolactate synthase (ALS) | Not Specified | Not Specified | Stable |

| PYL family proteins (PLY2-HAB1) | Not Specified | Not Specified | Stable |

| Transport inhibitor response 1 (TIR1) | Not Specified | Not Specified | Stable |

| D14-D3-ASK1 | 61.67 | Not Specified | Unstable |

Molecular dynamics (MD) simulations provide detailed insights into the physical movement of atoms and molecules over time, offering a view of the conformational dynamics and stability of ligand-protein complexes. bonvinlab.orgnih.gov To investigate the stability of the interaction between this compound and the PSBD1 protein, MD simulations were conducted using software such as Gromacs. mdpi.com

A 50-nanosecond simulation demonstrated that this compound remained stably bound within the active pocket of PSBD1 without dissociation. mdpi.com The stability of the simulated system was assessed by calculating the root mean square deviation (RMSD) values, which showed no drastic changes, indicating the complex reached equilibrium. mdpi.com Throughout the simulation, the indole and sulfoxide groups of the compound were identified as key functional groups for its activity. mdpi.com

The simulations revealed that the interaction is predominantly driven by hydrogen bonding and hydrophobic interactions. mdpi.com Persistent contact through hydrophobic forces was observed with amino acid residues Leu-210, Trp-253, and Phe-270. mdpi.com Hydrogen bonds were dynamically formed, particularly between the oxygen atom of the sulfoxide group and the residues His-214 and Phe-261. mdpi.com The binding free energy (ΔG_bind) between this compound and PSBD1 was calculated to be -10.43 kcal/mol, confirming a moderately strong binding affinity. mdpi.com The primary contributors to this binding energy were van der Waals forces and electrostatic interactions. mdpi.com

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdw) | -8.86 |

| Electrostatic Energy (ΔE_ele) | -4.17 |

| Total Binding Free Energy (ΔG_bind) | -10.43 |

Structural Modifications and Analog Development for Mechanistic and Applied Research

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Brassicanate A sulfoxide (B87167) correlates with its herbicidal efficacy. While specific SAR studies on Brassicanate A sulfoxide are not extensively documented in publicly available literature, general principles for designing such studies can be extrapolated from research on other herbicidal indole (B1671886) alkaloids and related compounds. The primary goal is to identify the key pharmacophoric features responsible for its biological activity.

The design of SAR studies for this compound would logically focus on several key regions of the molecule:

The Indole Ring: Modifications to the indole ring system, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions, could significantly impact the molecule's electronic properties and its ability to engage in hydrophobic or π-π stacking interactions with target proteins. For instance, studies on other indole derivatives have shown that the nature and position of substituents on the indole ring can dramatically influence their herbicidal activity. acs.org

The Sulfoxide Group: The sulfoxide moiety is a critical functional group, likely involved in hydrogen bonding with amino acid residues in the active sites of its target enzymes. Current time information in Bangalore, IN. Altering the oxidation state of the sulfur atom (e.g., to a sulfide (B99878) or a sulfone) or replacing it with other functional groups would be a key aspect of SAR studies. This could help to determine the importance of the sulfoxide group's polarity and hydrogen-bonding capacity for herbicidal action.

The Fused Ring System: The rigidity and conformation of the fused five and six-membered rings are likely important for proper binding to target proteins. Synthesizing analogs with altered ring sizes or conformations could provide insights into the spatial requirements of the binding pocket.

The Amide Functionality: The amide group within the heterocyclic ring system is another potential site for hydrogen bonding. Current time information in Bangalore, IN. Modification of this group, for example, by N-alkylation or by replacing it with other functionalities, could help to elucidate its role in target recognition.

The insights gained from such SAR studies would be invaluable for the rational design of novel this compound analogs with improved herbicidal properties, such as enhanced potency, broader weed spectrum, or improved crop selectivity.

| Molecular Region | Potential Modifications | Rationale for Modification |

| Indole Ring | Introduction of halogens, alkyl, or alkoxy groups | To alter electronic properties and hydrophobic interactions. |

| Sulfoxide Group | Reduction to sulfide or oxidation to sulfone | To probe the importance of polarity and hydrogen bonding. |

| Fused Ring System | Alteration of ring size or conformation | To investigate spatial requirements of the binding pocket. |

| Amide Functionality | N-alkylation or replacement with other groups | To determine the role in hydrogen bonding and target recognition. |

Enzymatic and Biocatalytic Approaches for Analog Synthesis

Enzymatic and biocatalytic methods offer powerful and sustainable alternatives to traditional chemical synthesis for the generation of this compound analogs. nih.gov These approaches can provide high regio- and stereoselectivity, often under mild reaction conditions, which is particularly advantageous when dealing with complex natural product scaffolds. monash.edu

While specific enzymatic synthesis of this compound analogs is not yet reported, several biocatalytic strategies could be envisioned based on research on related indole alkaloids and phytoalexins:

Tryptophan Decarboxylases (TDCs): TDCs are enzymes that catalyze the decarboxylation of L-tryptophan to tryptamine (B22526), a key precursor for many indole alkaloids. nih.gov A highly active and promiscuous TDC from Ruminococcus gnavus has been identified that can accommodate a variety of substituted tryptophan analogs. nih.gov This enzyme could potentially be used in a biocatalytic route to produce diverse tryptamine precursors that could then be chemically or enzymatically elaborated to form this compound analogs.

Engineered Tryptophan Synthases: In combination with TDCs, engineered tryptophan synthases could provide an efficient two-step biocatalytic pathway to tryptamine analogs starting from commercially available indole starting materials. nih.gov

Enzymatic Modification of Phytoalexins: Research into the biosynthesis of cabbage phytoalexins has identified enzymes involved in the modification of indole-sulfur compounds. nih.govpnas.org For example, the fungus Alternaria brassicicola produces enzymes that can metabolize cruciferous phytoalexins. frontiersin.orgnih.gov The enzymes involved in these pathways, such as oxidases and methyltransferases, could potentially be harnessed to modify the this compound scaffold and generate novel derivatives.

Cooperative Biocatalysis: The use of multiple enzymes in a one-pot reaction, known as cooperative biocatalysis, could enable the assembly of complex indole alkaloids. researchgate.net This approach could be explored for the synthesis of this compound analogs by combining enzymes that form the core structure with those that introduce specific functional groups.

The development of such biocatalytic routes would not only facilitate the synthesis of a diverse library of this compound analogs for SAR studies but also provide a more environmentally friendly approach to their production.

| Enzymatic Approach | Description | Potential Application for this compound Analogs |

| Tryptophan Decarboxylases (TDCs) | Catalyze the conversion of tryptophan to tryptamine. | Production of diverse tryptamine precursors for analog synthesis. nih.gov |

| Engineered Tryptophan Synthases | Used in tandem with TDCs for tryptamine analog synthesis. | Efficient synthesis of tryptamine analogs from simple indoles. nih.gov |

| Phytoalexin Modifying Enzymes | Enzymes from fungi that metabolize phytoalexins. | Modification of the this compound scaffold to create new derivatives. frontiersin.orgnih.gov |

| Cooperative Biocatalysis | Use of multiple enzymes in a single reaction vessel. | One-pot synthesis of complex this compound analogs. researchgate.net |

Semisynthetic and Chemoenzymatic Strategies for Derivatization

Semisynthetic and chemoenzymatic strategies combine the efficiency of chemical synthesis with the selectivity of biocatalysis to create novel derivatives of natural products. rsc.org These approaches are particularly well-suited for the derivatization of complex molecules like this compound, where a fully synthetic route may be challenging and inefficient.

Semisynthesis: This approach involves the chemical modification of the natural product scaffold. For this compound, which can be isolated from Brassica oleracea, semisynthetic modifications could be applied to generate a library of analogs. nih.gov For example, the indole nitrogen or other reactive sites on the molecule could be targeted for chemical derivatization. This strategy has been successfully employed for other natural product herbicides, such as the derivatization of maslinic acid to create new herbicidal compounds. nih.gov

Chemoenzymatic Synthesis: This strategy integrates enzymatic reactions into a chemical synthesis pathway. nih.govmdpi.com For this compound, a chemoenzymatic approach could involve the chemical synthesis of a simplified precursor, followed by an enzymatic step to introduce a key structural feature, such as the sulfoxide group, with high stereoselectivity. Alternatively, enzymes could be used to selectively modify a chemically synthesized intermediate, avoiding the need for complex protecting group chemistry. monash.edu The use of chemoenzymatic routes has been demonstrated for the synthesis of various biologically active natural products and could be a powerful tool for generating this compound derivatives. anu.edu.au

These hybrid approaches offer a flexible and efficient means to explore the chemical space around the this compound scaffold, facilitating the discovery of new analogs with enhanced herbicidal properties.

Exploration of Novel Sulfoxide Scaffolds with Modified Biological Activities

The discovery of this compound as a natural herbicide provides a valuable starting point for the exploration of novel sulfoxide-containing scaffolds with modified biological activities. mdpi.com The sulfoxide functional group is present in a number of biologically active compounds, including some commercial herbicides, and its unique properties can be exploited in the design of new agrochemicals. jst.go.jpresearchgate.net

The exploration of novel sulfoxide scaffolds inspired by this compound could proceed along several avenues:

Scaffold Hopping: This strategy involves replacing the core scaffold of this compound with other heterocyclic systems while retaining the key pharmacophoric elements, such as the sulfoxide group and the indole moiety or a bioisosteric replacement. rsc.org The goal is to identify new scaffolds that may have improved properties, such as enhanced binding affinity for the target protein, better pharmacokinetic properties, or a different spectrum of herbicidal activity.

Design of Simplified Analogs: Natural products often have complex structures that can be challenging to synthesize on a large scale. mdpi.com Designing simplified analogs that retain the essential structural features for herbicidal activity but are more synthetically accessible is a common strategy in agrochemical research. For this compound, this could involve simplifying the fused ring system or replacing parts of the molecule with less complex functionalities.

Hybrid Molecules: Combining the structural features of this compound with those of other known herbicides could lead to the development of hybrid molecules with novel modes of action or improved efficacy. For example, the sulfoxide-containing heterocyclic ring of this compound could be appended to other herbicidal pharmacophores.

The development of novel sulfoxide scaffolds based on the this compound template holds significant promise for the discovery of next-generation herbicides with improved performance and environmental profiles.

Q & A

Q. What enzymatic pathways does Brassicanate A sulfoxide inhibit, and how can researchers validate these targets experimentally?

this compound inhibits enzymes critical to plant amino acid biosynthesis, including dihydroxy-acid dehydratase (DHAD), 4-hydroxyphenylpyruvate dioxygenase (HPPD), and acetolactate synthase (ALS) . To validate these targets:

- Use recombinant enzyme assays to measure inhibition kinetics (e.g., IC₅₀ values).

- Perform metabolite profiling in treated plants to detect accumulation of pathway intermediates (e.g., branched-chain amino acids for ALS inhibition).

- Cross-validate with site-directed mutagenesis of suspected binding residues to confirm specificity.

Q. What methodologies are recommended for isolating this compound from Brassica oleracea while ensuring purity?

- Extraction : Use polar solvents (e.g., methanol/water mixtures) under controlled pH to preserve sulfoxide stability .

- Purification : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and confirm identity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .

- Purity Assessment : Validate using thin-layer chromatography (TLC) with iodine staining and ≥95% purity thresholds for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported herbicidal efficacy of this compound across studies?

Contradictions may arise from differences in experimental design:

- Environmental Variables : Standardize light intensity, temperature, and soil pH, as PSII inhibition is light-dependent .

- Enzyme Source : Compare inhibition using recombinant vs. native plant enzymes to rule out isoform-specific effects .

- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent carriers affecting bioavailability) .

Q. What experimental strategies are optimal for investigating this compound’s multi-enzyme targeting mechanism?

- Competitive Binding Assays : Use radiolabeled this compound in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for DHAD, HPPD, and ALS .

- Transcriptomic Profiling : Perform RNA-seq on treated plants to identify downstream gene expression changes linked to amino acid biosynthesis .

- Structural Modeling : Generate homology models of target enzymes and dock this compound to predict binding pockets .

Q. How should researchers design PSII inhibition studies to account for electron transport chain complexities?

- Chlorophyll Fluorescence : Measure Fv/Fm ratios to assess PSII efficiency under varying light conditions .

- Electron Transport Quantification : Use isolated thylakoid membranes and artificial electron acceptors (e.g., DCPIP) to track electron flow blockade .

- Control Experiments : Include known PSII inhibitors (e.g., DCMU) as positive controls and validate via oxygen evolution assays .

Methodological Best Practices

Q. What are critical considerations for ensuring reproducibility in this compound studies?

- Documentation : Provide detailed protocols for solvent preparation, enzyme sources, and assay conditions in supplementary materials .

- Data Transparency : Include raw kinetic data (e.g., Michaelis-Menten plots) and statistical parameters (e.g., p-values, confidence intervals) .

- Reagent Validation : Certify solvent purity (e.g., DMSO ≤0.1% water content) to avoid interference in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.